molecular formula C10H11IO3 B1314635 Ethyl 2-(2-iodophenoxy)acetate CAS No. 90794-32-4

Ethyl 2-(2-iodophenoxy)acetate

Cat. No. B1314635
CAS RN: 90794-32-4
M. Wt: 306.1 g/mol
InChI Key: QKIPCODYWJKHRE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodophenoxy)acetate is a chemical compound with the molecular formula C10H11IO3 . It has a molecular weight of 306.09700 . This compound is used as a key intermediate for the synthesis of organic compounds.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-iodophenoxy)acetate consists of an ethyl ester group attached to a 2-iodophenoxy group . The exact mass of this compound is 305.97500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2-iodophenoxy)acetate are not fully detailed in the search results. It has a molecular weight of 306.09700 . Other properties such as density, boiling point, melting point, and flash point are not available .

Safety And Hazards

The safety data sheets for similar compounds suggest that Ethyl 2-(2-iodophenoxy)acetate may be a highly flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

ethyl 2-(2-iodophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPCODYWJKHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473278
Record name Acetic acid, (2-iodophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-iodophenoxy)acetate

CAS RN

90794-32-4
Record name Acetic acid, (2-iodophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.10 g (41.4 mmol) of o-iodophenol was dissolved in 102 ml of acetone and treated subsequently at 0° C. with 14.8 g (1.1 eq.) of cesium carbonate and 4.57 ml (1.0 eq.) of ethyl bromoacetate. After vigorous stirring for 1 h at ambient temperature and filtration, the bulk of solvent was evaporated and the residue redissolved in AcOEt. Washing with water, drying over magnesium sulfate, and evaporation of the solvents finally produced 12.66 g of pure title compound as colorless oil.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-iodophenol (1 g, 4.55 mmol) in CH3CN (20 mL) was added K2CO3 (0.93 g, 6.83 mmol) and ethyl 2-bromoacetate (0.835 g, 5.0 mmol). The reaction mixture was stirred at reflux for 2 h, cooled to room temperature, extracted with EtOAc, washed with brine, dried over sodium sulfate and concentrated. The crude product was used in the next step without further purification. (1.1 g, yield 79%) MS (ESI+) e/z: 307.1 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.835 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Feng, F Yin, F Chen, Q Song, C Qi - Synlett, 2012 - thieme-connect.com
A cascade process, consisting of Pd-catalyzed intermolecular amination and subsequent thermal intramolecular amidation, has been established for efficient one-pot synthesis of 4H-…
Number of citations: 5 www.thieme-connect.com
G Feng, S Wang, W Li, F Chen, C Qi - Synthesis, 2013 - thieme-connect.com
An improved palladium-catalyzed system is established for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive ethyl 2-(2-chlorophenoxy)alkanoates and aryl …
Number of citations: 4 www.thieme-connect.com
C Kurapati, OV Singh, R Gundla - Synthetic Communications, 2022 - Taylor & Francis
The synthesis of furano-rotenoid, pongarotene, by oxidative 1,2-aryl rearrangement of the sprirochromanone (11) using thallium(III) p-tosylate as key step has been described. …
Number of citations: 3 www.tandfonline.com
RJ Li, SF Pi, Y Liang, ZQ Wang, RJ Song… - Chemical …, 2010 - pubs.rsc.org
Palladium-catalyzed annulations of arynes with 2-(2-iodophenoxy)-1-substituted ethanones for the synthesis of 6H-benzo[c]chromenes are presented. This mild route allows formation …
Number of citations: 32 pubs.rsc.org
MK Mahadari, S Jennepalli, AJ Tague, P Putsathit… - Antibiotics, 2021 - mdpi.com
Clostridioides (also known as Clostridium) difficile is a Gram-positive anaerobic, spore producing bacterial pathogen that causes severe gastrointestinal infection in humans. The current …
Number of citations: 6 www.mdpi.com
H Yoon, H Yoon - Palladium and Nickel Catalyzed Transformations …, 2020 - Springer
In Chap. 3, a Pd-catalyzed domino process harnessing carbopalladation, C–H activation and π-system insertion to generate spirocycles is reported. In the first method, benzynes are …
Number of citations: 0 link.springer.com
D Hocková, M Dračínský, A Holý - 2010 - Wiley Online Library
A series of novel acyclic nucleoside phosphonates with a built‐in arylphosphonate moiety has been prepared by a microwave‐assisted cross‐coupling reaction as the key step. Their …
S Bensulong, J Boonsombat, S Ruchirawat - Tetrahedron, 2013 - Elsevier
The regioselective cyclization/dehydration sequence of ortho diketo phenoxyethers induced by DBU has been explored. The results demonstrated a high degree of selectivity with …
Number of citations: 13 www.sciencedirect.com

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